3-(2-methyl-2H-tetrazol-5-yl)benzoic acid
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Overview
Description
3-(2-methyl-2H-tetrazol-5-yl)benzoic acid is an organic compound with the empirical formula C8H6N4O2 . It has a molecular weight of 190.16 and is typically found in solid form . The compound’s structure can be represented by the SMILES string OC(=O)c1cccc(c1)-c2nn[nH]n2
.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI keyMIERACSHCALJOM-UHFFFAOYSA-N
. This compound consists of a benzoic acid moiety attached to a tetrazole ring . Physical and Chemical Properties Analysis
This compound is a solid compound . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been used in studies focusing on chemical synthesis and properties. For instance, Song et al. (2019) described the preparation of 2-(2H-Tetrazol-2-yl)benzoic acid and analogs through a Cu(I) catalyzed C–N coupling process. This methodology is significant in demonstrating the regioselective synthesis of tetrazole derivatives Song et al. (2019).
Applications in Material Science
- Research has also explored the applications of this compound in material science. For example, Guo-qing Li et al. (2008) investigated the structure of 4-(1H-tetrazol-5-yl)benzoic acid monohydrate, revealing its potential in forming three-dimensional networks through hydrogen-bonding and π–π stacking interactions Guo-qing Li et al. (2008).
Photophysical Studies
- The compound is also of interest in photophysical studies. Pagacz-Kostrzewa et al. (2019) conducted a study on the infrared spectra and photochemistry of 2-(tetrazol-5-yl)benzoic acid, highlighting its behavior under different wavelengths of irradiation and the potential for photoisomerization Pagacz-Kostrzewa et al. (2019).
Luminescence and Coordination Polymers
- There are studies on the luminescent properties and the formation of coordination polymers. Xiao Zhang et al. (2017) discussed a coordination polymer featuring 4-(1H-tetrazol-5-yl)-benzoic acid that exhibits selective and sensitive luminescent sensing capabilities, useful in detecting metal ions and nitroaromatic compounds Xiao Zhang et al. (2017).
Drug Development and Biological Studies
- It's also notable in drug development and biological studies. For instance, Peet et al. (1986) synthesized compounds related to 3-(1H-tetrazol-5-yl)-4(3H)-quinazolinone, demonstrating their activity in antiallergic tests, which shows the potential pharmaceutical applications of tetrazole derivatives Peet et al. (1986).
Electronic Applications
- Amarnath and Palaniappan (2005) investigated a new class of dopants for polyaniline, including benzoic acid and substituted benzoic acids, which is relevant to the development of electronic materials Amarnath and Palaniappan (2005).
Safety and Hazards
Properties
IUPAC Name |
3-(2-methyltetrazol-5-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c1-13-11-8(10-12-13)6-3-2-4-7(5-6)9(14)15/h2-5H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTXLPWAGDQGMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C2=CC(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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